Enhanced Lipophilicity (clogP) of the 4‑Methylcycloheptyl Scaffold Versus Unsubstituted Analogs
The predicted logP of the closest unsubstituted cycloheptyl comparator, 2-(1-aminocycloheptyl)acetic acid, is 1.51 [1]. Adding a methyl group to a seven‑membered aliphatic ring typically increases logP by 0.5–0.7 units; applying this class‑level increment yields an estimated clogP of 2.0–2.2 for 2-(1-amino-4-methylcycloheptyl)acetic acid. In contrast, gabapentin’s measured logP is –1.10 [2], making the target compound >3 log units more lipophilic.
| Evidence Dimension | Calculated octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP 2.0–2.2 |
| Comparator Or Baseline | 2-(1-aminocycloheptyl)acetic acid clogP 1.51; gabapentin logP –1.10 |
| Quantified Difference | ΔclogP ≈ +0.5–0.7 vs cycloheptyl analog; ΔclogP >3.0 vs gabapentin |
| Conditions | Predicted values (ChemTradeHub, ChemicalBook) and literature logP for gabapentin |
Why This Matters
A >100‑fold difference in lipophilicity directly impacts passive membrane permeability, plasma protein binding, and non‑specific binding in vitro; researchers selecting a probe for a lipophilic binding site must use the methylated analog rather than gabapentin.
- [1] ChemTradeHub. (n.d.). (1-Aminocycloheptyl)acetic acid (CAS 58885-91-9) – Chemical Properties & Safety Data. https://www.chemtradehub.com View Source
- [2] DrugBank. (n.d.). Gabapentin – Properties. https://go.drugbank.com/drugs/DB00996 View Source
